molecular formula C9H9NO4 B1219380 Forphenicine CAS No. 57784-96-0

Forphenicine

Cat. No. B1219380
CAS RN: 57784-96-0
M. Wt: 195.17 g/mol
InChI Key: MWSKDGPKFCWPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Forphenicine is a bacterial metabolite found in S. fulvoviridis and is known to inhibit alkaline phosphatase . It has been observed to inhibit the growth of HL-60 leukemia cells when used at a concentration of 10 µM . Forphenicine has also been found to increase survival in a guinea pig model of experimental autoimmune encephalomyelitis (EAE) .


Synthesis Analysis

Forphenicine was synthesized from dimethyl hydroxyterephthalate or DL-2-(3-hydroxyphenyl)glycine . It was prepared from L-forphenicinol by oxidation, thus establishing the configuration of forphenicine to be L .


Molecular Structure Analysis

The molecular formula of Forphenicine is C9H9NO4 . The formal name is αS-amino-4-formyl-3-hydroxy-benzeneacetic acid .

Its molecular weight is 195.2 .

Scientific Research Applications

Immunological Effects

Forphenicine, and its derivative forphenicinol, have been studied for their effects on the immune system. Forphenicinol was found to enhance delayed-type hypersensitivity in mice and restore normal immune response in immuno-suppressed mice. It did not augment antibody formation but did stimulate phagocytosis by peritoneal macrophages and increased the production of colony-forming unit-granulocytes (CFU-G) in the presence of colony-stimulating factor. This suggests forphenicinol's potential as an immunomodifier (Ishizuka, Ishizeki, Masuda, Momose, Aoyagi, Takeuchi, Umezawa, 1982).

Impact on T and B Lymphocytes

A single dose of forphenicinol administered to patients showed a significant restoration of the normal proportion of T and B lymphocytes. This effect was particularly notable in individuals with 'low'-T and/or 'high'-B levels before drug administration, indicating its potential in modulating lymphocyte levels (Kumano, Nakai, Ishikawa, Koinumaru, Suzuki, Oizumi, Konno, 1985).

Resistance to Infection

Forphenicinol has been studied for its role in increasing resistance to Pseudomonas aeruginosa infections in mice. The study showed that forphenicinol enhanced the survival rate in mice infected with Pseudomonas, suggesting its potential application in increasing resistance to certain bacterial infections (Ishibashi, Harada, Takamoto, Shinoda, 1985).

Antitumor Effects

The combination of forphenicinol with chemotherapy agents like cyclophosphamide showed a synergistic effect in treating cancer. Forphenicinol alone also inhibited the growth of various tumors in mice, indicating its potential as a low-toxicity option for cancer treatment (Nitta, Tanaka, Takeuchi, 1985).

Safety And Hazards

Forphenicine is intended for research use and is not for human or veterinary use . It should be stored at -20°C for stability .

properties

IUPAC Name

2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSKDGPKFCWPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973366
Record name Amino(4-formyl-3-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forphenicine

CAS RN

57784-96-0
Record name Forphenicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057784960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(4-formyl-3-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
H Morishima, J YOSHIZAWA, R USHIJIMA… - The Journal of …, 1982 - jstage.jst.go.jp
… As reported in this paper, the configuration of forphenicine was determined to be the Lform … and forphenicine. Our approach was to synthesize forphenicinol and oxidize it to forphenicine…
Number of citations: 33 www.jstage.jst.go.jp
T AOYAGI, T YAMAMOTO, K KOJIRI… - The Journal of …, 1978 - jstage.jst.go.jp
… a new compound named forphenicine. As reported in another paper, forphenicine enhanced … In this communication, we will report on the isolation and purification of forphenicine which …
Number of citations: 78 www.jstage.jst.go.jp
T YAMAMOTO, K KOJIRI, H MORISHIMA… - The Journal of …, 1978 - jstage.jst.go.jp
… Here we report the chemical structure of forphenicine. Forphenicine is crystallized from … The molecular formula of forphenicine was established as C9H9NO4 by elemental analysis …
Number of citations: 20 www.jstage.jst.go.jp
WF Chao, M Kai, Y Ohkura - Journal of Chromatography B: Biomedical …, 1988 - Elsevier
… for the quantification of forphenicine in mouse serum … forphenicine concentration with the forphenicinol concentration in samples of mouse after oral administration of either forphenicine …
Number of citations: 3 www.sciencedirect.com
K MIURA, T SAWA, T TAKEUCHI… - The Journal of …, 1986 - jstage.jst.go.jp
… phosphatase and forphenicinol11 (a derivative of forphenicine) have been found in this institute to be … The concentrations of forphenicine were 1.25, 2.5, 5 and 10 ug/ml. The growth was …
Number of citations: 13 www.jstage.jst.go.jp
H Umezawa, T AOYAGI, S OHUCHI… - The Journal of …, 1983 - jstage.jst.go.jp
Sir: We have previously reported that aminopeptidases, alkaline phosphatase, esterase and glycosidases are located on the surface of mammalian cells including macrophages and …
Number of citations: 68 www.jstage.jst.go.jp
T Aoyagi, H Umezawa - Scientific and Engineering Principles, 1981 - Elsevier
… esterastin are competitive and forphenicine is uncompetitive (Table 1 ) … Forphenicine shows a strong inhibition of the chicken … The intraperitoneal administration of forphenicine inhibited …
Number of citations: 2 www.sciencedirect.com
K Weinges, K Weinges, U Reinel, U Reinel… - Liebigs Annalen der …, 1987 - hero.epa.gov
… EPC SYNTHESIS OF L-(+)-FORPHENICINE | Health & Environmental Research Online (HERO) | US EPA … EPC SYNTHESIS OF L-(+)-FORPHENICINE …
Number of citations: 2 hero.epa.gov
T AOYAGI, T WADA, S OHUCHI, F KOJIMA… - Journal of …, 1984 - jstage.jst.go.jp
… The present study indicates that forphenicine, an inhibitor of alkaline phosphatase, and forphenicinol, not an enzyme inhibitor, exert effects similar to those of leupeptin and bestatin. …
Number of citations: 6 www.jstage.jst.go.jp
M Nakamura, PA Mashimo… - JOURNAL OF …, 1983 - AMER ASSOC DENTAL …
Number of citations: 6

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